(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine
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Overview
Description
(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine is a chiral ligand widely used in asymmetric synthesis. This compound is known for its ability to form complexes with various metals, making it a valuable tool in catalysis and organic synthesis. Its unique structure allows it to facilitate a range of chemical reactions, particularly those requiring high enantioselectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine typically involves the reaction of di-p-tolylphosphine with a suitable dibenzo[d,f][1,3]dioxepin derivative. The reaction is often carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of metal catalysts.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, rhodium, and copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine groups results in phosphine oxides, while reduction reactions can yield various reduced derivatives of the compound .
Scientific Research Applications
(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine involves its ability to coordinate with metal centers, forming stable complexes. These metal-ligand complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The compound’s chiral nature allows it to induce enantioselectivity in these reactions, making it a valuable tool in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-2,2′-Bis(di-p-tolylphosphino)-1,1′-binaphthyl
- (S)-(-)-2,2′-Bis(di-p-tolylphosphino)-1,1′-binaphthyl
- ®-DTBM-SEGPHOS®
- ®-BINAP
Uniqueness
(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine stands out due to its unique dibenzo[d,f][1,3]dioxepin backbone, which provides additional rigidity and steric hindrance compared to other similar compounds. This structural feature enhances its ability to induce enantioselectivity in catalytic reactions, making it a preferred choice in certain asymmetric syntheses .
Properties
Molecular Formula |
C43H40O2P2 |
---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
[17-bis(4-methylphenyl)phosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]-bis(4-methylphenyl)phosphane |
InChI |
InChI=1S/C43H40O2P2/c1-30-12-20-34(21-13-30)46(35-22-14-31(2)15-23-35)40-10-5-8-38-42(40)43-39(45-29-7-28-44-38)9-6-11-41(43)47(36-24-16-32(3)17-25-36)37-26-18-33(4)19-27-37/h5-6,8-27H,7,28-29H2,1-4H3 |
InChI Key |
PAXPGFICITVKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3C5=C(C=CC=C5P(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C)OCCCO4 |
Origin of Product |
United States |
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